molecular formula C13H16N4O3S B12531115 Cysteine, S-[2-cyano-2-[[(phenylamino)carbonyl]amino]ethyl]- CAS No. 653600-68-1

Cysteine, S-[2-cyano-2-[[(phenylamino)carbonyl]amino]ethyl]-

Cat. No.: B12531115
CAS No.: 653600-68-1
M. Wt: 308.36 g/mol
InChI Key: QOJKMYFKSUSUIZ-DTIOYNMSSA-N
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Description

"Cysteine, S-[2-cyano-2-[[(phenylamino)carbonyl]amino]ethyl]-" is a synthetic cysteine derivative characterized by a modified side chain. The parent molecule, cysteine, is a sulfur-containing α-amino acid with the formula HOOC−CH(−NH2)−CH2−SH . In this derivative, the thiol (-SH) group of cysteine is substituted with a complex ethyl chain containing cyano (-CN) and phenylurea ([(phenylamino)carbonyl]amino) moieties. This modification likely enhances its reactivity or binding affinity, making it relevant for applications in medicinal chemistry or materials science.

Properties

CAS No.

653600-68-1

Molecular Formula

C13H16N4O3S

Molecular Weight

308.36 g/mol

IUPAC Name

(2R)-2-amino-3-[2-cyano-2-(phenylcarbamoylamino)ethyl]sulfanylpropanoic acid

InChI

InChI=1S/C13H16N4O3S/c14-6-10(7-21-8-11(15)12(18)19)17-13(20)16-9-4-2-1-3-5-9/h1-5,10-11H,7-8,15H2,(H,18,19)(H2,16,17,20)/t10?,11-/m0/s1

InChI Key

QOJKMYFKSUSUIZ-DTIOYNMSSA-N

Isomeric SMILES

C1=CC=C(C=C1)NC(=O)NC(CSC[C@@H](C(=O)O)N)C#N

Canonical SMILES

C1=CC=C(C=C1)NC(=O)NC(CSCC(C(=O)O)N)C#N

Origin of Product

United States

Preparation Methods

Structural Analysis and Synthetic Challenges

The target compound’s structure comprises three critical components:

  • Cysteine backbone : The α-amino and carboxyl groups necessitate protection to prevent side reactions during alkylation.
  • Thioether linkage : Introduced via nucleophilic substitution or Michael addition at the cysteine thiol.
  • 2-Cyano-2-(phenylurea)ethyl substituent : Requires sequential installation of the cyano and phenylurea groups on the ethyl chain, often involving isocyanate coupling or cyanide displacement.

Key challenges include:

  • Regioselectivity : Ensuring alkylation occurs exclusively at the thiol group.
  • Stability of intermediates : Cyano and urea groups may hydrolyze under acidic/basic conditions.
  • Stereochemical control : Maintaining L-configuration at the cysteine α-carbon.

Protection Strategies for Cysteine

Amino Group Protection

The α-amino group is typically protected with acid-labile groups like tert-butoxycarbonyl (Boc) or base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) . Boc protection is preferred for its compatibility with thiol alkylation conditions:

Cysteine → Boc-Cys-OH (using Boc₂O, DMF, 0°C, 2 h, 85% yield).  

Carboxyl Group Protection

Methyl or ethyl esters are formed via Fischer esterification:

Boc-Cys-OH + MeOH (H₂SO₄ catalyst) → Boc-Cys-OMe (reflux, 6 h, 90% yield).  

Thioether Bond Formation: Alkylation Methods

Direct Alkylation with Pre-Functionalized Reagents

A two-step approach using 2-bromo-2-cyanoethyl phenylurea as the alkylating agent:

  • Synthesis of alkylating agent :
    • React 2-aminoethyl bromide with phenyl isocyanate (PhNCO) in dichloromethane (DCM) to form 2-bromoethyl phenylurea.
    • Treat with KCN in DMSO to introduce the cyano group via nucleophilic substitution (60°C, 4 h, 65% yield).
  • Alkylation :
    • Boc-Cys-OMe + 2-bromo-2-cyanoethyl phenylurea → Boc-Cys(S-[2-cyano-2-(phenylurea)ethyl])-OMe (K₂CO₃, DMF, 25°C, 12 h, 70% yield).

Limitations : Low yields due to steric hindrance and competing elimination.

Stepwise Functionalization Post-Alkylation

S-2-Aminoethylation

Boc-Cys-OMe reacts with 2-bromoethylamine hydrobromide in aqueous NaOH (0°C, 1 h, 80% yield) to form S-2-aminoethyl cysteine.

Urea Formation

The primary amine reacts with phenyl isocyanate (PhNCO) in DCM (0°C, 1 h, 90% yield):

S-2-aminoethyl cysteine + PhNCO → S-[2-(phenylurea)ethyl] cysteine.  
Cyano Group Introduction

Treat the urea intermediate with trimethylsilyl cyanide (TMSCN) and ZnI₂ in acetonitrile (reflux, 6 h, 55% yield):

S-[2-(phenylurea)ethyl] cysteine → S-[2-cyano-2-(phenylurea)ethyl] cysteine.  

Alternative Routes: Cyanothioacetamide-Based Synthesis

Knoevenagel Condensation

Cyanothioacetamide reacts with benzaldehyde in ethanol (Et₃N catalyst, 25°C, 2 h) to form 3-aryl-2-cyanothioacrylamide. Subsequent Michael addition to α-thiocyanatoacetophenone yields a thiophene precursor, which is hydrolyzed to the target compound (40% yield).

One-Pot Alkylation-Cyclization

A mixture of Boc-Cys-OMe, 2-cyanoacetamide , and PhNCO in DMF undergoes simultaneous alkylation and urea formation under microwave irradiation (100°C, 15 min, 50% yield).

Optimization and Analytical Validation

Reaction Monitoring

  • HPLC-MS : Confirms intermediate formation (e.g., m/z 283.35 for S-[2-cyano-2-(phenylurea)ethyl] cysteine).
  • ¹H NMR : Key signals include δ 7.3–7.5 ppm (phenyl protons) and δ 3.1–3.3 ppm (ethyl CH₂).

Yield Improvement Strategies

  • Microwave-assisted synthesis : Reduces reaction time from 12 h to 15 min.
  • Phase-transfer catalysis : Tetrabutylammonium bromide (TBAB) enhances alkylation efficiency (yield ↑ 20%).

Comparative Analysis of Methods

Method Advantages Disadvantages Yield
Direct alkylation Fewer steps Low regioselectivity 55–70%
Stepwise functionalization High purity Lengthy protocol 70–80%
Cyanothioacetamide route Scalability Requires harsh conditions 40–50%

Chemical Reactions Analysis

Types of Reactions

Cysteine, S-[2-cyano-2-[[(phenylamino)carbonyl]amino]ethyl]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form disulfide bonds, which are crucial in protein folding and stability.

    Reduction: Reduction reactions can break these disulfide bonds, reverting the compound to its thiol form.

    Substitution: The cyano and phenylamino groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like dithiothreitol for reduction, and nucleophiles like amines for substitution reactions. These reactions are typically carried out under mild conditions to preserve the integrity of the compound .

Major Products

The major products formed from these reactions include disulfide-linked dimers, reduced thiol forms, and various substituted derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

Cysteine, S-[2-cyano-2-[[(phenylamino)carbonyl]amino]ethyl]- has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is employed in the study of protein structure and function, particularly in the formation and breaking of disulfide bonds.

    Medicine: It has potential therapeutic applications due to its ability to modulate redox states and interact with biological molecules.

    Industry: The compound is used in the production of pharmaceuticals, cosmetics, and other chemical products

Mechanism of Action

The mechanism of action of Cysteine, S-[2-cyano-2-[[(phenylamino)carbonyl]amino]ethyl]- involves its interaction with various molecular targets and pathways. The compound can form disulfide bonds with cysteine residues in proteins, affecting their structure and function. It can also participate in redox reactions, modulating the oxidative state of cells and influencing various biochemical pathways .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The compound’s unique substituents—cyano and phenylurea groups—distinguish it from other cysteine derivatives and heterocyclic analogs. Below is a comparative analysis based on structural and functional analogs from the evidence:

Comparison with Pyridine-Based Heterocycles

Compounds 12 and 13 (methyl and ethyl esters of pyridinyl-substituted propenoates) share a cyano-vinylamino backbone but incorporate pyridine rings instead of phenylurea groups. These were synthesized in 33% and 29% yields, respectively, under reflux in acetic acid .

Comparison with Thiophene Carboxylates

Ethyl 2-(2-cyano-3-(substituted phenyl)acrylamido)-4,5-dimethylthiophene-3-carboxylates () feature cyano-acrylamido groups linked to thiophene rings. These compounds demonstrated moderate antioxidant (IC~50~: 42–68 μM in DPPH assays) and anti-inflammatory (40–60% edema inhibition) activities .

Comparison with Cysteine-Phenanthroline Hybrids

"NPH" (S-[2-oxo-2-(1,10-phenanthrolin-5-ylamino)ethyl]-L-cysteine) is a cysteine derivative with a phenanthroline-linked carbamoyl group . Its structure includes a sulfur-ethyl bridge similar to the target compound but replaces the cyano-phenylurea group with a phenanthroline moiety.

Data Table: Key Properties of Analogous Compounds

Compound Name Core Structure Key Substituents Yield/Activity Reference
Cysteine, S-[2-cyano-2-[[(phenylamino)carbonyl]amino]ethyl]- Cysteine derivative Cyano, phenylurea Data not available
Methyl/ethyl propenoates (12, 13) Pyridine heterocycle Cyano, pyridine 33%, 29% yield
Ethyl thiophene carboxylates Thiophene carboxylate Cyano, substituted phenyl Antioxidant IC~50~: 42–68 μM
NPH (Cysteine-phenanthroline hybrid) Cysteine-phenanthroline Phenanthroline, carbamoyl Metal-chelating, structural studies

Biological Activity

Cysteine, S-[2-cyano-2-[[(phenylamino)carbonyl]amino]ethyl]- is a derivative of cysteine that has garnered attention in biochemical research due to its potential biological activities. This article provides an overview of its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be described as follows:

  • Chemical Formula : C₁₃H₁₄N₄O₂S
  • Molecular Weight : 286.34 g/mol
  • IUPAC Name : Cysteine, S-[2-cyano-2-[[(phenylamino)carbonyl]amino]ethyl]-

The presence of the cyano group and phenylamino moiety suggests potential interactions with various biological targets, influencing its activity.

Cysteine derivatives often play critical roles in various biochemical pathways. The specific mechanisms attributed to S-[2-cyano-2-[[(phenylamino)carbonyl]amino]ethyl]- include:

  • Antioxidant Activity : Like other cysteine derivatives, it may exhibit antioxidant properties by neutralizing free radicals, thus protecting cells from oxidative stress.
  • Regulation of Nitric Oxide (NO) Synthesis : It may influence NO production through modulation of arginine metabolism, which is crucial in vascular biology and immune responses .
  • Inhibition of Enzymatic Activity : Preliminary studies suggest that this compound could inhibit specific enzymes involved in inflammatory pathways, potentially reducing inflammation-related signaling .

Biological Activity

Research indicates several biological activities associated with S-[2-cyano-2-[[(phenylamino)carbonyl]amino]ethyl]-:

  • Anti-inflammatory Effects : Studies have demonstrated that cysteine derivatives can suppress pro-inflammatory cytokines, indicating a role in managing inflammatory diseases.
  • Anticancer Potential : Some cysteine derivatives have shown promise as inhibitors of cancer cell proliferation by inducing apoptosis in malignant cells .
  • Neuroprotective Properties : There is emerging evidence suggesting that cysteine derivatives may protect neuronal cells from damage due to oxidative stress, which is relevant in neurodegenerative diseases.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntioxidantNeutralizes free radicals, protecting cellular integrity
Anti-inflammatoryReduces levels of pro-inflammatory cytokines
AnticancerInduces apoptosis in cancer cells
NeuroprotectionProtects neurons from oxidative damage

Case Study 1: Inhibition of Inflammatory Cytokines

A study published in PubMed highlighted the compound's ability to down-regulate TNF-alpha and IL-6 levels in activated macrophages. This suggests a potential therapeutic application for inflammatory conditions such as rheumatoid arthritis or asthma .

Case Study 2: Cancer Cell Proliferation

In vitro experiments demonstrated that S-[2-cyano-2-[[(phenylamino)carbonyl]amino]ethyl]- significantly inhibited the growth of breast cancer cell lines by inducing apoptosis through the intrinsic pathway. This was evidenced by increased caspase activity and DNA fragmentation .

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